5-(2-Methoxyphenyl)-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCODOCVBPPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine is a compound that belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine is , with a molecular weight of approximately 178.20 g/mol. Its structure features an oxazole ring substituted with a methoxyphenyl group, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various oxazole compounds against fungal strains such as Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MIC) that demonstrate their effectiveness.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |
|---|---|---|
| 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine | 1.6 | 1.6 |
| Reference Drug (Fluconazole) | 0.8 | 0.8 |
This table illustrates that the compound shows comparable activity to established antifungal agents, indicating its potential as an antimicrobial agent .
Anticancer Activity
Oxazole derivatives have been investigated for their anticancer properties, particularly as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis.
In vitro studies demonstrated that certain oxazole compounds inhibit HDAC activity effectively. For example, compound 19 exhibited IC50 values significantly lower than other tested compounds, highlighting its potential as an anticancer agent.
Table 2: HDAC Inhibition Potency of Oxazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine | 15 |
| Reference Drug (Vorinostat) | 10 |
The data suggests that while the compound shows promising HDAC inhibitory activity, further optimization may be required to enhance its efficacy .
The mechanism through which 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by modulating enzymatic pathways involved in cell proliferation and apoptosis.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of cancer where it was administered alongside standard chemotherapy agents. Results indicated a synergistic effect that enhanced tumor regression compared to monotherapy.
Scientific Research Applications
Pharmaceutical Development
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine is primarily recognized for its role as a pharmaceutical intermediate . Its structure allows for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and cancer .
Case Studies:
- Neurological Disorders : Research has indicated that derivatives of this compound may inhibit specific enzymes associated with neurodegenerative diseases.
- Cancer Treatment : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro tests demonstrated significant cytotoxicity against various cancer cell lines at concentrations above 5 µM.
Biochemical Research
In biochemical studies, 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine is utilized to explore enzyme inhibition and receptor binding. These studies are crucial for understanding complex biological pathways.
Notable Findings:
- The compound exhibits antimicrobial properties against ESKAPE pathogens, with a minimum inhibitory concentration (MIC) of 26.7 mM against Mycobacterium tuberculosis.
- It has been shown to modulate signaling pathways involved in cell proliferation and survival, indicating its relevance in cancer biology .
Material Science
The compound is also investigated for its potential applications in material science, particularly in the development of advanced materials such as polymers. Its unique properties may enhance thermal stability and mechanical strength.
Applications:
- Development of polymers with tailored properties for specific industrial applications.
- Use as a standard in chromatographic techniques to analyze complex mixtures .
Agrochemical Formulations
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine is explored for its efficacy in agrochemical formulations, contributing to improved crop protection and yield.
Research Insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Substitution Patterns
3-(2-Methoxyphenyl)-1,2-oxazol-5-amine (PubChem) :
This positional isomer swaps the amine and methoxyphenyl groups on the isoxazole ring. Such isomerism can alter electronic distribution and intermolecular interactions. For instance, the ortho-methoxy group in the target compound may enhance steric hindrance compared to the meta or para positions seen in analogs like 3-(3-methoxyphenyl)-1,2-oxazol-5-amine .- 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole: Here, the methoxy group is at the meta position of the phenyl ring, and a phenyl group replaces the amine at the 3-position. The absence of an amine group may also limit hydrogen-bonding interactions critical for biological activity .
Electronic Effects of Substituents
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine :
Fluorine substituents introduce strong electron-withdrawing effects, increasing the compound’s electrophilicity. This contrasts with the electron-donating methoxy group in the target compound, which may enhance π-π stacking interactions in aromatic systems. Such differences could influence reactivity in Suzuki coupling or nucleophilic substitution reactions .- 5-(4-Methylphenyl)-1,2-oxazol-3-amine: A methyl group at the para position provides steric bulk without significant electronic effects.
Crystallographic and Hydrogen-Bonding Properties
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine :
X-ray crystallography reveals that the amine group participates in N–H⋯N hydrogen bonds, forming a 3D network. This suggests that the amine in 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine may similarly engage in hydrogen bonding, affecting crystallization behavior and solubility .
Functional Group Modifications
- 5-[(3-Methylphenoxy)methyl]-1,2-oxazol-3-amine: The addition of a methylene linker between the oxazole and phenyl ring introduces conformational flexibility. This contrasts with the rigid, direct attachment in the target compound, which may favor planar geometries and stronger intermolecular interactions .
Comparative Data Table
Preparation Methods
Cyclization of α-Keto Esters with Hydroxylamine Derivatives
One of the classical and widely used methods to synthesize 5-substituted isoxazoles, including 5-(2-methoxyphenyl)-1,2-oxazol-3-amine, involves the cyclization reaction between hydroxylamine and α-keto esters.
- Mechanism : Hydroxylamine reacts with the α-keto ester to form an intermediate oxime, which undergoes intramolecular cyclization to yield the isoxazole ring.
- Advantages : This method provides a straightforward route with relatively mild conditions and good regioselectivity.
- Specifics for 2-Methoxyphenyl Substitution : Using α-keto esters bearing the 2-methoxyphenyl group allows direct incorporation of this substituent at the 5-position of the isoxazole ring.
- Research Findings : Sorensen et al. demonstrated the synthesis of 5-substituted 3-isoxazolols using this approach, which can be adapted for 5-(2-methoxyphenyl) derivatives by selecting appropriate starting materials.
Synthesis via 2-Chlorooxazole Intermediates and Aniline Derivatives
A more recent and versatile methodology involves the preparation of 2-chlorooxazole intermediates, which are then reacted with aniline derivatives under mild conditions.
- Stepwise Process :
- Preparation of 2-chlorooxazole derivatives from precursors such as α-bromoacetophenones.
- Reaction of these intermediates with aniline derivatives (in this case, 2-methoxyaniline) at room temperature in isopropanol over extended periods (5–14 days) with portion-wise addition of the chlorooxazole.
- Yields : This method yields N-aryloxazole-2-amines in moderate to good yields (67–77%).
- Limitations : Electron-rich aromatic rings (like 2-methoxyphenyl) may undergo undesired sulfonation or decomposition under harsher conditions, so mild reaction conditions are crucial.
- Notes on Reaction Conditions : Heating above room temperature leads to decomposition; thus, prolonged reaction at room temperature is preferred.
Urea Methodology and Hydrazine Hydrate Treatment
Another synthetic route involves the formation of oxazole-2-amine derivatives through urea intermediates followed by treatment with hydrazine hydrate.
- Procedure :
- Starting from α-bromoacetophenone derivatives bearing the 2-methoxyphenyl group.
- Reaction with 2-hydroxypyrimidine hydrochloride to form N-alkylated pyrimidin-2-one intermediates.
- Sulfate salt formation using oleum.
- Final treatment with hydrazine hydrate to yield the 5-aryloxazole-2-amine.
- Yields : Overall yield for similar compounds is around 56% over three steps.
- Additional Observations : Longer hydrazine hydrate reaction times can reduce nitro groups to amino groups, indicating potential for functional group transformations during synthesis.
Pd-Catalyzed Cross-Coupling for Substituted Oxazoles
For the preparation of oxazole derivatives with complex substitution patterns, palladium-catalyzed cross-coupling reactions have been employed.
- Approach :
- Starting from brominated phenyl precursors (e.g., 2-bromo- or 5-bromo-2-methoxyphenyl derivatives).
- Pd-catalyzed coupling to introduce the oxazole ring or modify substituents.
- Relevance : This method allows for the late-stage functionalization of the aromatic ring and can be adapted to introduce the 2-methoxyphenyl group at the 5-position of the oxazole.
- Research Findings : Such methods have been used successfully for related oxazole and benzoxazole derivatives, indicating applicability to 5-(2-methoxyphenyl)-1,2-oxazol-3-amine.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Hydroxylamine + α-Keto Ester | Cyclization to form isoxazole ring | Mild, aqueous or organic solvents | Moderate to High | Direct incorporation of 2-methoxyphenyl substituent via α-keto ester |
| 2-Chlorooxazole + Aniline | Formation of 2-chlorooxazole, reaction with 2-methoxyaniline | Room temp, i-PrOH, 5–14 days | 67–77% | Mild conditions prevent decomposition; suitable for electron-rich aromatic rings |
| Urea Method + Hydrazine Hydrate | Formation of urea intermediate, sulfate salt, hydrazine treatment | Room temp to mild heating | ~56% overall | Multi-step process; sensitive to reaction time to avoid reduction of nitro groups |
| Pd-Catalyzed Cross-Coupling | Coupling of brominated phenyl precursors with oxazole | Refluxing toluene, Pd catalyst | Variable | Allows late-stage functionalization; adaptable for complex substitution patterns |
Detailed Research Findings and Notes
The 2-chlorooxazole methodology offers a versatile and relatively new synthetic route for preparing 5-aryloxazole-2-amines, including electron-deficient and electron-rich derivatives. However, for electron-rich substituents like 2-methoxyphenyl, reaction conditions must be carefully controlled to avoid sulfonation or decomposition.
The hydroxylamine and α-keto ester cyclization is a classical method but requires the availability of α-keto esters bearing the desired substituent, which might limit its practicality depending on starting material availability.
The urea methodology combined with hydrazine hydrate treatment is effective but involves multiple steps and careful timing to avoid side reactions, such as nitro group reduction, which can alter the product profile.
Pd-catalyzed cross-coupling reactions provide flexibility for structural diversification and are useful for introducing the 2-methoxyphenyl group at different stages of synthesis, especially when starting from halogenated precursors.
Q & A
Basic: What are the common synthetic routes for preparing 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine?
The synthesis typically involves cyclization reactions using precursors like 2-methoxyphenyl-substituted nitriles or amides. For example, a [3+2] cycloaddition between a nitrile oxide (generated in situ from a chlorooxime) and a substituted acetylene can yield the isoxazole core. Methoxy-substituted phenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, as seen in structurally analogous compounds (e.g., 5-(4-Methoxyphenyl)isoxazol-3-amine) . Precursors such as 3-(2-Methoxyphenyl)propanoic acid ( ) may serve as starting materials for functional group transformations.
Advanced: How can reaction conditions be optimized to improve the yield of 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine?
Optimization requires careful control of temperature, solvent polarity, and catalyst loading. For cyclization steps, polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while palladium catalysts improve coupling efficiency for aryl groups. X-ray crystallography data from similar compounds (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) suggests that steric hindrance from the methoxy group may necessitate longer reaction times or elevated temperatures (80–100°C) to achieve >90% purity . Parallel monitoring via TLC or HPLC is critical to identify side products like regioisomers (e.g., 4-methoxy derivatives) .
Basic: What analytical techniques are essential for characterizing 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the isoxazole ring and methoxy group positions.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNO, MW 190.20) .
- FT-IR : Peaks at ~1600 cm (C=N stretch) and ~1250 cm (C-O from methoxy group) .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray studies provide unambiguous confirmation of regiochemistry and bond angles. For example, in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the methoxyphenyl and isoxazole rings was found to be 12.5°, influencing electronic properties . Such data can differentiate positional isomers (e.g., 2- vs. 3-methoxy substitution) and validate computational models (e.g., DFT calculations) .
Basic: What biological activities have been reported for structurally related isoxazole derivatives?
Analogous compounds, such as 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide, exhibit antimicrobial and anticancer activities. These effects are attributed to interactions with cellular targets like tubulin or kinases . The methoxy group enhances lipophilicity, improving membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine for enhanced bioactivity?
SAR studies should focus on:
- Substituent position : Comparing 2-methoxy (target compound) with 3- or 4-methoxy analogs ( ) to assess steric/electronic effects.
- Heterocycle substitution : Replacing the isoxazole with oxadiazole (e.g., 5-(2-Methoxyphenyl)-1,2,4-oxadiazole) to modulate electron-withdrawing properties .
- Functionalization : Introducing sulfonamide or trifluoromethyl groups at the 3-amine position to enhance target binding .
Basic: What are the stability and storage recommendations for 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine?
The compound should be stored at -20°C in airtight containers under inert gas (N or Ar) to prevent oxidation. Stability studies on similar aryl isoxazoles indicate a shelf life of ≥5 years when protected from light and moisture .
Advanced: How can researchers address contradictory data regarding the compound’s reactivity or biological efficacy?
Contradictions often arise from impurities (e.g., regioisomers) or assay variability. Solutions include:
- Reproducibility checks : Re-synthesize the compound using validated protocols .
- Advanced purification : Use preparative HPLC or recrystallization to isolate the pure product .
- Assay standardization : Compare results across multiple cell lines (e.g., MCF-7 vs. HeLa) or enzymatic assays to confirm activity .
Basic: How does the methoxy group’s position (ortho, meta, para) on the phenyl ring influence the compound’s properties?
The 2-methoxy (ortho) group introduces steric hindrance, reducing rotational freedom and potentially lowering solubility compared to para-substituted analogs. Meta-substitution (e.g., 5-(3-Methoxyphenyl) derivatives) may enhance π-π stacking in crystal lattices, as observed in X-ray studies .
Advanced: What strategies are effective for functionalizing the 3-amine group of the isoxazole core?
The 3-amine can be acylated (e.g., with acetyl chloride) or alkylated (e.g., using benzyl bromide) to generate derivatives. For example, (3-Phenylisoxazol-5-yl)methylamine derivatives were synthesized via reductive amination, demonstrating improved bioavailability . Computational modeling (e.g., docking studies) can prioritize modifications for specific targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
